Deamino dpnh sodium salt

Description

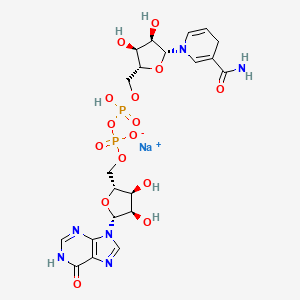

Deamino DPNH sodium salt (reduced deamino diphosphopyridine nucleotide disodium salt) is a structural analog of β-nicotinamide adenine dinucleotide (β-NADH or DPNH), a critical coenzyme in cellular redox reactions. The compound is characterized by the removal of the amino group from the adenine moiety of DPNH, altering its biochemical interactions while retaining its redox-active nicotinamide ring . Its empirical formula is C21H27N7Na2O14P2·xH2O, with a molecular weight of 709.40 (anhydrous basis). It is utilized in enzymatic assays, particularly where structural modifications of NADH are required to study substrate specificity or enzyme kinetics .

Properties

Molecular Formula |

C21H27N6NaO15P2 |

|---|---|

Molecular Weight |

688.4 g/mol |

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H28N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1,3-4,7-8,10-11,13-16,20-21,28-31H,2,5-6H2,(H2,22,32)(H,34,35)(H,36,37)(H,23,24,33);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |

InChI Key |

ABKZGOVUIQXECG-QYZPTAICSA-M |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)O.[Na+] |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O.[Na+] |

Synonyms |

deamino-NAD deamino-NADH HypNADH nicotinamide-hypoxanthine dinucleotide nicotinamide-hypoxanthine dinucleotide inner salt reduced nicotinamide hypoxanthine dinucleotide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Deamino DPNH sodium salt is compared below with structurally and functionally related pyridine nucleotides, including β-DPNH (NADH), TPNH (NADPH), (AcPy)DPNH, and α-DPNH. Key differences are highlighted in Table 1 and subsequent sections.

Table 1: Spectral and Functional Properties of Deamino DPNH and Related Compounds

*Peak in reduced form; †Peak in oxidized form.

Structural and Spectral Differences

- Amino Group Removal: The absence of the adenine amino group in Deamino DPNH reduces its affinity for enzymes requiring this moiety for binding, such as mitochondrial DPNH dehydrogenase .

- Spectral Shifts: While Deamino DPNH retains the characteristic 340 nm peak of β-DPNH (indicative of the reduced nicotinamide ring), its adenine-related absorption at 260 nm is altered due to structural modification .

Enzymatic Activity

- Lactate Dehydrogenase (LDH): Deamino DPNH exhibits ~50% lower activity in LDH-coupled assays compared to β-DPNH, as the enzyme’s active site requires intact adenine interactions .

- Diaphorase Reactions: In histochemical studies, Deamino DPNH generates less formazan deposition than β-DPNH due to slower electron transfer rates .

Stability and Purity

- Deamino DPNH is typically synthesized via chemical reduction of deamino DPN, yielding 70–90% purity, comparable to early β-DPNH preparations .

- It is less stable in acidic conditions than β-DPNH, as the deamino structure increases susceptibility to hydrolysis .

Redox Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.